molecular formula C6H12N4 B1307475 3-butyl-1H-1,2,4-triazol-5-amine CAS No. 103205-70-5

3-butyl-1H-1,2,4-triazol-5-amine

Cat. No.: B1307475
CAS No.: 103205-70-5
M. Wt: 140.19 g/mol
InChI Key: IVUWQVCPSXVWIM-UHFFFAOYSA-N
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Description

3-butyl-1H-1,2,4-triazol-5-amine is a chemical compound belonging to the class of 1,2,4-triazoles This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-1H-1,2,4-triazol-5-amine can be achieved through various methods. One efficient procedure involves a one-pot reaction of thiourea, dimethyl sulfate, and various hydrazides under mild conditions. This method adheres to principles of green chemistry, producing the desired triazole derivatives in high yields without the need for further purification .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar one-pot reactions. The use of aqueous media and mild reaction conditions ensures that the process is environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

3-butyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions include various substituted triazoles, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-butyl-1H-1,2,4-triazol-5-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to inhibit certain enzymes and proteins.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-butyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the butyl group in 3-butyl-1H-1,2,4-triazol-5-amine distinguishes it from other triazole derivatives

Properties

IUPAC Name

5-butyl-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c1-2-3-4-5-8-6(7)10-9-5/h2-4H2,1H3,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUWQVCPSXVWIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394270
Record name 5-butyl-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103205-70-5
Record name 5-butyl-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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